N-(1,3-thiazol-4-ylmethyl)ethanamine
Description
Contextual Significance of Thiazole-Containing Amines in Medicinal Chemistry and Chemical Biology
The thiazole (B1198619) ring is a fundamental scaffold in a vast array of biologically active compounds. nih.govnih.gov This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key structural motif in numerous natural products, pharmaceuticals, and materials. kuey.net The presence of the thiazole nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant effects. nih.govsysrevpharm.org
Amines appended to the thiazole core, particularly as aminomethyl derivatives, play a crucial role in modulating the physicochemical and pharmacokinetic properties of these molecules. The amine group can act as a key pharmacophoric element, engaging in hydrogen bonding and other crucial interactions with biological targets such as enzymes and receptors. This versatility has made thiazole-containing amines a privileged structure in drug discovery and development.
Historical Overview of Research on Analogues and Related Compounds
Research into thiazole derivatives has a rich history, with continuous efforts to synthesize and evaluate novel analogues for various therapeutic applications. The development of new synthetic methodologies has allowed for the creation of diverse libraries of thiazole-containing compounds, leading to the discovery of potent biological agents. nih.govkuey.net
Structure-activity relationship (SAR) studies on various series of thiazole derivatives have provided valuable insights into the structural requirements for specific biological activities. For instance, modifications at the 2-, 4-, and 5-positions of the thiazole ring have been extensively explored to optimize potency and selectivity. The introduction of different amine functionalities has been a common strategy to enhance the biological profile of these compounds.
Rationale for Focused Research on N-(1,3-thiazol-4-ylmethyl)ethanamine
The specific focus on this compound stems from the unique combination of the 4-aminomethylthiazole core with an ethyl group on the amine nitrogen. This specific substitution pattern is hypothesized to confer a distinct pharmacological profile. The ethyl group can influence the compound's lipophilicity, basicity, and steric interactions with its biological target, potentially leading to improved potency, selectivity, or pharmacokinetic properties compared to other analogues.
Scope and Objectives of the Research Endeavor
The primary objective of research into this compound is to elucidate its chemical properties, develop efficient synthetic routes, and comprehensively evaluate its biological activity. Key research goals include:
Synthesis and Characterization: To establish a reliable and scalable synthetic pathway for the production of high-purity this compound and to fully characterize its structural and physicochemical properties.
Biological Screening: To investigate the compound's activity across a range of biological assays, including but not limited to antimicrobial, anticancer, and anti-inflammatory screens, to identify potential therapeutic applications.
Structure-Activity Relationship Studies: To compare the biological activity of this compound with that of closely related analogues to understand the contribution of the N-ethyl group to its pharmacological profile.
Mechanism of Action Studies: For any identified biological activities, to investigate the underlying molecular mechanism of action to provide a basis for further optimization and drug development.
Detailed Research Findings
While specific, in-depth research publications solely focused on this compound are limited, we can infer its properties and potential from the broader knowledge of thiazole chemistry and related compounds.
Chemical Properties:
| Property | Value |
| CAS Number | 947767-58-0 |
| Molecular Formula | C6H10N2S |
| Molecular Weight | 142.22 g/mol |
| Predicted pKa | 8.10 ± 0.10 |
| Predicted Density | 1.091 ± 0.06 g/cm³ |
This data is based on computational predictions and information from chemical supplier databases.
Synthesis:
The synthesis of this compound would likely follow established methods for the preparation of 4-aminomethylthiazole derivatives. A plausible synthetic route would involve the initial construction of a 4-halomethyl or 4-formylthiazole intermediate, followed by a reaction with ethylamine (B1201723).
For example, a common approach involves the Hantzsch thiazole synthesis to create the core ring, followed by functional group manipulations at the 4-position to introduce the aminomethyl side chain. Reductive amination of a 4-formylthiazole with ethylamine would be a direct method to obtain the target compound.
Biological Activity:
Given the wide range of biological activities exhibited by thiazole derivatives, this compound is a candidate for screening in various therapeutic areas. Based on the activities of structurally similar compounds, it could potentially exhibit:
Antimicrobial Activity: Many thiazole-containing compounds have shown potent antibacterial and antifungal properties.
Anticancer Activity: The thiazole scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being investigated for their antiproliferative effects.
Anti-inflammatory Activity: Thiazole derivatives have been explored as inhibitors of inflammatory pathways.
Further empirical testing is necessary to determine the specific biological profile of this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNIMTCZOHISPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N 1,3 Thiazol 4 Ylmethyl Ethanamine
Established Reaction Pathways for the Core Structure Synthesis
The synthesis of N-(1,3-thiazol-4-ylmethyl)ethanamine typically proceeds through multi-step sequences involving the initial formation of a functionalized thiazole (B1198619) precursor followed by the introduction of the ethylamino group. Two primary retrosynthetic disconnections are commonly considered: one involving the formation of the C4-C(methylene) bond and the other focusing on the N-C(ethyl) bond formation.
Multi-Step Synthetic Sequences and Intermediate Isolation
A prevalent multi-step approach commences with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For the synthesis of a 4-substituted thiazole, a key intermediate is a 4-(halomethyl)thiazole, such as 4-(chloromethyl)thiazole.
One documented pathway involves the reaction of a thioamide with a 1,3-dihalopropanone. For instance, reacting an aminothioamide with a dihalopropanone in the presence of a haloalkane and a bicarbonate can yield a 4-halomethylthiazole intermediate after dehydration google.com. A specific example is the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride, which can be obtained in good yield by stirring equimolar amounts of thiourea (B124793) and 1,3-dichloropropanone in ethanol (B145695) at room temperature asianpubs.org.
Once the 4-(chloromethyl)thiazole intermediate is secured, the next step is the introduction of the amino group. This can be achieved through various amination procedures. A common method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation, a common issue with direct amination of alkyl halides masterorganicchemistry.com. The process involves the N-alkylation of potassium phthalimide with the 4-(chloromethyl)thiazole, followed by hydrazinolysis to release the primary amine, 1,3-thiazol-4-ylmethanamine masterorganicchemistry.com.
The final step in this sequence is the N-ethylation of 1,3-thiazol-4-ylmethanamine. This can be accomplished through various alkylation methods, including reaction with an ethyl halide or, in a greener approach, through reductive amination with acetaldehyde (B116499) or direct N-alkylation with ethanol using a suitable catalyst.
An alternative multi-step sequence involves the synthesis of thiazole-4-carbaldehyde as a key intermediate. This aldehyde can then undergo reductive amination with ethylamine (B1201723) to directly furnish the target compound. Reductive amination is a versatile method for forming C-N bonds and can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, often in the presence of an acid catalyst pku.edu.cn.
Table 1: Exemplary Multi-Step Synthesis of this compound via a 4-(Chloromethyl)thiazole Intermediate
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Thiourea, 1,3-Dichloropropanone | Ethanol, Room Temperature | 2-Amino-4-(chloromethyl)thiazole hydrochloride | 70 |
| 2 | 2-Amino-4-(chloromethyl)thiazole, Potassium Phthalimide | DMF, Heat | N-(2-Amino-1,3-thiazol-4-ylmethyl)phthalimide | Not specified |
| 3 | N-(2-Amino-1,3-thiazol-4-ylmethyl)phthalimide | Hydrazine hydrate, Ethanol, Reflux | 2-Amino-1,3-thiazol-4-ylmethanamine | Not specified |
| 4 | 2-Amino-1,3-thiazol-4-ylmethanamine, Acetaldehyde | NaBH(OAc)₃, Dichloroethane | N-(2-Amino-1,3-thiazol-4-ylmethyl)ethanamine | Not specified |
Note: Yields are indicative and can vary based on specific reaction conditions and the purity of starting materials. The table presents a plausible synthetic route based on established chemical transformations; specific yields for each step in the synthesis of the unsubstituted target molecule may not be readily available in the public domain.
Convergent and Divergent Synthetic Strategies
The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies.
A divergent synthesis would involve the preparation of a common intermediate, such as 1,3-thiazol-4-ylmethanamine, which can then be reacted with a variety of electrophiles (e.g., different alkyl halides or aldehydes/ketones for reductive amination) to generate a library of N-substituted thiazol-4-ylmethylamines. This approach is highly efficient for exploring structure-activity relationships of related compounds.
Development of Novel Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of heterocyclic compounds, including thiazole derivatives.
Catalyst-Mediated Reactions
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalyst-mediated reactions are particularly relevant for the N-alkylation step.
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a powerful and green strategy for the N-alkylation of amines with alcohols rsc.org. This approach utilizes transition metal catalysts (e.g., based on ruthenium, iridium, or iron) to temporarily dehydrogenate an alcohol to the corresponding aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step, regenerating the catalyst and producing water as the only byproduct rsc.orgnih.gov. The N-ethylation of 1,3-thiazol-4-ylmethanamine with ethanol using such a catalytic system represents a highly atom-economical and environmentally benign route to the final product. Various homogeneous and heterogeneous catalysts have been developed for this transformation, offering a range of activities and selectivities researchgate.netelsevierpure.com.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
One key aspect is the use of greener solvents. Water, for example, has been explored as a solvent for the synthesis of certain thiazole derivatives, offering a non-toxic and non-flammable alternative to volatile organic compounds bepls.com. The use of bio-based alcohols, such as ethanol derived from fermentation, as alkylating agents in catalyst-mediated reactions aligns with the principle of using renewable feedstocks rsc.org.
Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the synthesis of thiazole derivatives nih.govnih.govresearchgate.net. Microwave irradiation can significantly reduce reaction times, improve yields, and sometimes enable reactions to proceed under solvent-free conditions, thereby reducing energy consumption and waste generation nih.govscispace.com. The synthesis of this compound or its precursors could potentially be accelerated and made more efficient through the application of microwave technology.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of any synthetic route to maximize product yield, minimize side reactions, and ensure scalability and cost-effectiveness. Key parameters that are typically optimized include the choice of reagents, catalyst, solvent, reaction temperature, and reaction time.
For the Hantzsch thiazole synthesis step, optimization may involve screening different halogenating agents for the α-halocarbonyl component or varying the base and solvent to improve the cyclization yield. In the amination of a 4-(halomethyl)thiazole, the choice of the amine source (e.g., ammonia, a protected amine, or an amine salt) and the reaction conditions (temperature, pressure, and presence of a base) can have a significant impact on the yield and the formation of byproducts such as over-alkylated products.
Table 2: Comparison of General Conditions for N-Alkylation of Amines
| Method | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | General Yield Range (%) |
| Reductive Amination | Aldehyde/Ketone | None (reductant is the reagent) | Dichloroethane, Methanol | Room Temperature | 60-95 |
| Alkylation with Halide | Ethyl Halide | None (or phase transfer catalyst) | Acetonitrile, DMF | 25-80 | 50-90 |
| "Borrowing Hydrogen" | Ethanol | Ru, Ir, or Fe complex | Toluene, Dioxane | 80-120 | 70-95 |
This table provides a general overview of common N-alkylation methods and typical conditions. Specific yields for the synthesis of this compound would require experimental validation under these conditions.
Synthetic Routes to Key Thiazolyl-Methylamine Precursors
The efficient synthesis of this compound is highly dependent on the availability of key precursors, primarily functionalized thiazole-4-ylmethylamines. Several synthetic strategies have been developed to access these crucial intermediates.
A common and versatile precursor is 4-(chloromethyl)thiazole or its derivatives. For instance, 2-amino-4-(chloromethyl)thiazole can be synthesized in a straightforward manner by the reaction of thiourea and 1,3-dichloropropanone. asianpubs.org This reaction proceeds via a cyclocondensation mechanism, providing the aminothiazole core with a reactive chloromethyl group at the 4-position. This chloromethyl group is then amenable to nucleophilic substitution by ethylamine to yield the target compound.
Another important precursor is 2-chloro-5-(chloromethyl)thiazole. This compound can be prepared through the reaction of allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride. googleapis.com The reaction is believed to proceed through the formation of a sulfenyl chloride derivative, which then undergoes cyclization to form the thiazole ring. googleapis.com This intermediate provides two reactive sites: the chlorine on the thiazole ring and the chlorine on the methyl group, allowing for sequential or selective functionalization. For the synthesis of this compound, the chlorine of the chloromethyl group would be displaced by ethylamine.
The synthesis of other substituted thiazole precursors often follows the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. Variations of this method allow for the introduction of various substituents on the thiazole ring. Once the thiazole core with a suitable handle at the 4-position (e.g., a halomethyl or hydroxymethyl group) is formed, the ethylamine moiety can be introduced. For example, a 4-(hydroxymethyl)thiazole derivative could be converted to the corresponding 4-(chloromethyl) or 4-(bromomethyl)thiazole, which can then be reacted with ethylamine.
The following table summarizes some key thiazolyl-methylamine precursors and their common synthetic starting materials.
| Precursor | Starting Materials | Reaction Type |
| 2-Amino-4-(chloromethyl)thiazole | Thiourea, 1,3-Dichloropropanone | Cyclocondensation |
| 2-Chloro-5-(chloromethyl)thiazole | Allyl isothiocyanate, Chlorinating agent (e.g., Sulfuryl chloride) | Cyclization |
| Substituted 4-(halomethyl)thiazoles | α-Haloketones, Thioamides | Hantzsch thiazole synthesis |
These synthetic routes provide a foundation for accessing a variety of thiazole-based compounds, including the target this compound.
Stereochemical Considerations in Amine Synthesis (if applicable for chiral variants)
While this compound itself is not chiral, the introduction of stereocenters into its structure, for example, by modifying the ethylamine side chain or adding a chiral substituent to the thiazole ring, would necessitate stereoselective synthetic methods. The principles of asymmetric synthesis can be applied to control the stereochemical outcome of the reaction.
One common approach to introduce chirality is through the use of chiral catalysts. For instance, in the synthesis of related chiral amines, iminium catalysis employing chiral primary amines has been shown to be effective in promoting stereoselective Michael additions. beilstein-journals.org This type of catalysis could potentially be adapted for the asymmetric functionalization of a thiazole precursor.
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of chiral sulfinates, chiral alcohols like menthol (B31143) have been used as auxiliaries to achieve diastereoselective preparations. nih.gov A similar approach could be envisioned for the synthesis of chiral derivatives of this compound.
Furthermore, cascade reactions mediated by chiral catalysts can be powerful tools for the construction of complex chiral molecules in a single step. rsc.org By designing a suitable precursor, it might be possible to initiate a catalytic asymmetric cascade that would lead to the formation of an enantioenriched thiazole derivative.
The stereoselective synthesis of β-lactams, another class of nitrogen-containing heterocycles, often employs methods such as the Staudinger synthesis with chiral components or metal-catalyzed cycloadditions. um.es The knowledge gained from these established stereoselective methods can provide valuable insights for developing synthetic routes to chiral analogues of this compound.
Structure Activity Relationship Sar and Structural Modifications of N 1,3 Thiazol 4 Ylmethyl Ethanamine
Systematic Modification of the Ethanamine Side Chain
The ethanamine side chain, -(CH2)-NH-CH2CH3, is a critical component of the molecule, offering multiple avenues for modification. Alterations to this chain can significantly influence factors such as potency, selectivity, and pharmacokinetic properties by affecting how the molecule binds to its target.
The length of the N-alkyl substituent on the amine is a key determinant of biological activity. Research on analogous thiazole-containing structures demonstrates that even minor changes to the alkyl chain can lead to substantial differences in potency. For instance, in a series of N-substituted thiazole (B1198619) derivatives studied as inhibitors of metastatic cancer cell migration, lengthening the N-alkyl chain from ethyl to n-hexyl or n-dodecyl resulted in a dramatic increase in inhibitory activity. nih.govacs.org
An n-propyl substitution was found to have similar activity to the lead compound, but increasing the chain length to n-butyl, n-hexyl, and n-dodecyl progressively enhanced the potency. nih.govacs.org This trend suggests that a larger, more lipophilic substituent is favored for interaction with a hydrophobic pocket in the biological target.
Table 1: Effect of N-Alkyl Chain Length on Inhibitory Activity of an Analogous Thiazole Series
Beyond simple alkyl chains, the introduction of other functional groups on the amine nitrogen can further refine molecular activity. For example, replacing the alkyl group with unsaturated moieties like allyl or propynyl (B12738560) groups can have mixed effects. In one study, an allyl substitution yielded activity comparable to an n-propyl group, while a propynyl substitution led to a significant loss of activity. nih.govacs.org This indicates a high degree of sensitivity to the electronic properties and steric bulk of the substituent at this position. SAR analysis of other thiazole derivatives has also revealed that the presence of specific groups, such as an N-methyl on an amine side chain, can be essential for activity. nih.gov These findings underscore the importance of the substituents on the nitrogen atom in orienting the molecule correctly within a binding site.
Derivatization of the 1,3-Thiazole Ring System
The 1,3-thiazole ring serves as the central scaffold of the molecule. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) make it a key site for molecular interactions and a versatile platform for chemical modification.
The thiazole ring offers three positions for substitution: C2, C4, and C5. The inherent reactivity of these positions allows for regioselective functionalization to explore new interactions with a biological target. The proton at the C2 position of the thiazole ring is known to be acidic, making it a reactive site for introducing substituents. nih.gov Modern synthetic methods, including the use of organometallic reagents like TMPMgCl·LiCl or directed C–H activation, have enabled the precise and controlled functionalization of the C2, C4, and C5 positions. nih.govrsc.org By adding various functional groups (e.g., halogens, alkyls, aryls) at these positions, chemists can modulate the electronic distribution, lipophilicity, and steric profile of the entire molecule, thereby fine-tuning its biological activity.
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry. Replacing the thiazole ring with other 5-membered heteroaromatic rings can improve metabolic stability, reduce off-target effects, or enhance binding affinity. cambridgemedchemconsulting.com Common bioisosteres for the thiazole ring include:
Oxadiazoles: For example, 1,2,4-oxadiazoles are frequently used as bioisosteric substitutes for thiazoles. researchgate.net
Pyrazoles, Triazoles, and Imidazoles: Studies have shown that replacing a pyrazole (B372694) ring with a thiazole, triazole, or imidazole (B134444) can maintain or improve activity, demonstrating that these rings can serve as effective bioisosteres for one another. researchgate.net
These replacements can alter key properties such as polarity, hydrogen bonding capacity, and metabolic susceptibility, offering a strategic approach to overcoming liabilities in a lead compound. cambridgemedchemconsulting.com
Impact of Linker Chemistry on Molecular Interactions
Studies on analogous systems have shown that subtle changes to a linker, such as replacing an ether linkage with a thioether, can significantly alter potency, likely due to slight changes in bond angles and lengths. dundee.ac.uk Furthermore, strategies that convert a flexible linker into a more rigid one, such as incorporating it into a new ring system, can dramatically enhance chemical stability and alter the geometric presentation of the functional groups. berkeley.edunih.gov For N-(1,3-thiazol-4-ylmethyl)ethanamine, modifying this single-carbon linker by increasing its length (e.g., to an ethylene (B1197577) bridge) or constraining its flexibility (e.g., through cyclization) would directly impact the distance and rotational freedom between the thiazole scaffold and the amine, thereby influencing its molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of new, more potent compounds. researchgate.net This process involves calculating numerical representations of molecular structures, known as descriptors, and then using statistical methods to develop predictive models. laccei.org
Selection of Molecular Descriptors
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For thiazole derivatives, a wide array of descriptors are calculated to capture the structural features that are critical for their biological activity. These can be broadly categorized into topological, electronic, geometric, and physicochemical descriptors. imist.ma
The process begins with the calculation of a large pool of descriptors from the optimized 3D structures of the compounds. researchgate.net To avoid issues with multicollinearity and to create a parsimonious model, this large pool is then reduced to a smaller set of relevant, non-intercorrelated descriptors. Attribute selection is a crucial step where a subset of features that contribute significantly to the prediction is chosen, while those that might introduce noise are eliminated. laccei.org
Commonly employed molecular descriptors in QSAR studies of thiazole-based compounds include:
Physicochemical Descriptors: Molar Refractivity (MR) and the logarithm of the partition coefficient (LogP) are often used to describe the bulk and lipophilicity of the molecules, respectively. imist.ma
Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a key electronic descriptor that provides insight into a molecule's ability to accept electrons, which is often crucial for receptor-ligand interactions. imist.ma
Topological Descriptors: These descriptors encode information about the connectivity and branching of atoms within a molecule. Examples include the Jurs descriptor (J) and various autocorrelation descriptors (e.g., AATSC4c, GATS5s), which relate atomic properties at different topological distances. laccei.orgimist.ma
3D Descriptors: In 3D-QSAR studies, descriptors can represent steric and electrostatic fields, as well as fields related to hydrogen bond donors, acceptors, and hydrophobicity. For instance, contour maps can indicate that a hydrogen bond donor is favorable for activity in one region of the molecule (e.g., around the 2-amino-thiazole moiety), while unfavorable in another. nih.gov
The table below summarizes some molecular descriptors that have been identified as influential in QSAR models for thiazole derivatives.
| Descriptor Category | Descriptor Name/Symbol | Significance in QSAR Models |
| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing binding interactions. imist.ma |
| Physicochemical | LogP | Measures the hydrophobicity of a compound, which affects its absorption, distribution, and ability to cross cell membranes. imist.ma |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates the molecule's susceptibility to nucleophilic attack. imist.ma |
| Topological | Jurs Descriptor (J) | A charge-based descriptor that relates to molecular surface area and polarity. imist.ma |
| Topological | Autocorrelation Descriptors | Describe how a given physicochemical property is distributed over the molecular structure. laccei.org |
| 3D Field-Based | H-Bond Donor Fields | In 3D-QSAR, these fields identify regions where hydrogen bond donor groups enhance or diminish biological activity. nih.gov |
| 3D Field-Based | Hydrophobic Fields | Identify regions where hydrophobic (lipophilic) groups are favorable for activity, often corresponding to hydrophobic pockets in a receptor. nih.gov |
Development and Validation of Predictive Models
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). laccei.org Several statistical methods can be employed to build these models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. imist.ma
An MLR model, for example, would take the form of an equation that linearly combines the selected descriptors to predict the activity. laccei.org An ANN model can capture more complex, non-linear relationships between the descriptors and the activity. imist.ma
The development of a predictive and reliable QSAR model requires rigorous validation to ensure its statistical quality and external predictive power. nih.gov Validation is a critical step to verify that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. uniroma1.it Validation is typically performed through both internal and external methods.
Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The resulting cross-validation coefficient (Q²) is a key metric of the model's internal predictive ability. researchgate.net
External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is evaluated by the external prediction coefficient (R²pred). researchgate.net
The quality of a QSAR model is judged by several statistical parameters. A well-performing and predictive model should meet widely accepted threshold values for these metrics.
The table below presents key statistical parameters used for the validation of QSAR models, along with their significance.
| Parameter | Symbol | Description | Significance |
| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit for the training set. imist.maresearchgate.net | Indicates the goodness-of-fit of the model. |
| Cross-validated R² | Q² or R²cv | An internal validation metric derived from cross-validation. A high Q² (typically > 0.5) suggests good internal predictive ability. imist.maresearchgate.net | Assesses the robustness and internal predictability of the model. |
| Adjusted R² | R²adj | A modification of R² that adjusts for the number of descriptors in the model, preventing overfitting. researchgate.net | Provides a more accurate measure of the model's explanatory power. |
| External Prediction R² | R²pred or R²test | Measures the predictive performance of the model on an external set of compounds not used in model development. A value > 0.6 is generally considered good. imist.maresearchgate.net | Represents the true predictive power of the model for new compounds. |
| Mean Squared Error | MSE | Represents the average of the squares of the errors between the predicted and actual values. Lower values indicate a better model. imist.ma | Quantifies the prediction error of the model. |
For instance, a QSAR model for thiazole derivatives developed using MLR might show an R² of 0.76, a Q²cv of 0.63, and an R²test of 0.78, indicating a satisfactory predictive model. imist.ma Another study on thiazole analogues reported a model with R² = 0.906, Q²cv = 0.861, and R²pred = 0.825, demonstrating high predictive capability. researchgate.net These validated models can then be confidently used to screen virtual libraries of compounds and prioritize the synthesis of novel derivatives with potentially enhanced biological activity. uniroma1.it
Investigation of Biological and Biochemical Activities of N 1,3 Thiazol 4 Ylmethyl Ethanamine and Analogues
Exploration of Molecular Targets and Mechanisms of Action
The biological effects of N-(1,3-thiazol-4-ylmethyl)ethanamine and its analogues are intrinsically linked to their interactions with specific molecular targets. Research into this class of compounds has revealed a range of activities, primarily centered around enzyme inhibition and receptor modulation.
While specific ligand-receptor interaction studies for this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights into potential molecular targets. Thiazole-containing compounds have been identified as inhibitors of various enzymes.
For instance, a series of 4-phenylthiazole (B157171) analogues have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in the regulation of signaling lipids. nih.gov These studies highlight the potential for the thiazole (B1198619) scaffold to interact with the active sites of hydrolases.
Furthermore, other thiazole derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDK4 and CDK6), which are key regulators of the cell cycle. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were found to be highly potent and selective inhibitors of CDK4 and CDK6, with Ki values in the nanomolar range. acs.org
Analogues of this compound have also been evaluated for their inhibitory effects on other enzymes. Certain N-aryl amino thiazole derivatives clubbed with amantadine (B194251) have shown inhibitory activity against urease, α-amylase, and α-glucosidase, with IC50 values in the micromolar range. nih.gov
The following table summarizes the enzyme inhibition data for some thiazole analogues.
| Compound/Analogue Class | Target Enzyme(s) | Inhibition Data (IC50/Ki) | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Ki = 1-34 nM | acs.org |
| Amantadine clubbed N-aryl amino thiazoles | Urease | IC50 = 32.76 µM | nih.gov |
| Amantadine clubbed N-aryl amino thiazoles | α-Glucosidase | IC50 = 38.73 - 98.65 µM | nih.gov |
| Amantadine clubbed N-aryl amino thiazoles | α-Amylase | IC50 = 97.37 - 118.3 µM | nih.gov |
| 4-Phenylthiazole analogues | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) | IC50 values in the nanomolar range for dual inhibition | nih.gov |
This table presents data for analogues of this compound and not the specific compound itself.
The enzymatic and receptor-level interactions of thiazole derivatives translate to the modulation of various cellular pathways, which has been demonstrated in a variety of in vitro cell-based assays using non-human cell lines.
For example, the inhibition of CDKs by thiazole analogues directly impacts cell cycle progression. The antiproliferative effects of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were demonstrated against the MV4-11 human leukemia cell line, with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM for one of the lead compounds. acs.org This indicates that these compounds can effectively halt the proliferation of cancer cells by interfering with the cell cycle machinery.
The anticancer potential of thiazole derivatives has been further explored in other studies. Novel derivatives containing an ethyl 2-amino-4-methylthiazole-5-carboxylate moiety have been evaluated for their anticancer activity. ijper.org Similarly, 2-substituted thiazole-4-carboxamide (B1297466) analogues have shown potent anti-cancer action against various cancer cell lines in in vitro testing. ijper.org
A crucial aspect of drug discovery is the selectivity and specificity of a compound for its intended target over other related proteins. For thiazole analogues, several studies have addressed this.
The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, for instance, exhibited remarkable selectivity for CDK4 and CDK6 over other cyclin-dependent kinases such as CDK1, CDK2, CDK7, and CDK9. acs.org This selectivity is critical for minimizing off-target effects.
In a different context, N-(thiazol-2-yl)-benzamide analogues were identified as selective antagonists of the Zinc-Activated Channel (ZAC). One of the lead compounds, TTFB, was found to be a selective ZAC antagonist with no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at a concentration of 30 μM. semanticscholar.org
The following table provides a summary of the selectivity profile for certain thiazole analogues.
| Analogue Class | Primary Target(s) | Selectivity Profile | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | High selectivity over CDK1, CDK2, CDK7, and CDK9 | acs.org |
| N-(thiazol-2-yl)-benzamide analogues (e.g., TTFB) | Zinc-Activated Channel (ZAC) | No significant activity at 5-HT3A, α3β4 nACh, GABAA, or glycine receptors at 30 µM | semanticscholar.org |
| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine (B1211576) D3 Receptor | >100-fold selectivity for D3 over D2 and D4 receptors | nih.gov |
This table presents data for analogues of this compound and not the specific compound itself.
Phenotypic Screening in Defined Biological Systems (non-human, non-clinical)
Phenotypic screening provides a broader understanding of a compound's biological effects in a whole organism or a complex biological system, without a preconceived target. Thiazole derivatives have been subjected to such screening, revealing a range of activities.
A notable example is the evaluation of thiazole derivatives for their antimicrobial properties. In one study, a series of potential bioactive compounds, N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide, were screened for their antibacterial and antifungal activity. Specific analogues were found to be broad-spectrum antimicrobial agents against E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, and S. cerevisiae. researchgate.net
Another study synthesized novel 1,3,4-thiadiazole (B1197879) derivatives and screened them for their antibacterial and antifungal activities against a panel of gram-positive and gram-negative bacteria, as well as fungal strains. ijpcbs.com The results indicated that some of the synthesized compounds displayed significant activity. ijpcbs.com
Functional Characterization in Isolated Enzyme Systems
To elucidate the precise mechanism of action, the functional effects of thiazole analogues have been characterized in isolated enzyme systems. These assays allow for a detailed examination of how the compounds interact with their protein targets and modulate their activity.
For the 4-phenylthiazole analogues that dually inhibit sEH and FAAH, detailed enzymatic assays were performed using the purified recombinant enzymes. nih.gov These studies confirmed direct inhibition of the enzymes by the compounds and allowed for the determination of their potency (IC50 values).
Similarly, the inhibitory activity of amantadine-clubbed N-aryl amino thiazoles against urease, α-amylase, and α-glucosidase was confirmed in isolated enzyme assays. nih.gov The IC50 values obtained from these assays provided a quantitative measure of their inhibitory potential.
Receptor Binding Affinity and Efficacy Profiling (in vitro)
For thiazole analogues that target receptors, in vitro binding assays are crucial for determining their affinity and efficacy. These studies provide key parameters such as the inhibition constant (Ki) or dissociation constant (Kd) for affinity, and the half-maximal effective concentration (EC50) and maximum effect (Emax) for efficacy.
A study on heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides as dopamine D3 receptor ligands provides a good example. nih.gov Competition binding assays were used to determine the Ki values of these compounds at the human dopamine D3 (hD3) receptor, with several analogues showing high affinity in the low nanomolar range (Ki = 1-5 nM). nih.gov
Furthermore, the functional activity of these analogues was assessed in a quinpirole-stimulated mitogenesis assay at hD3 receptors. While many derivatives with an olefinic linker were found to be antagonists, several of the hydroxybutyl-linked analogues showed partial agonist activity. nih.gov
The following table summarizes receptor binding and efficacy data for a class of thiazole analogues.
| Analogue Class | Receptor Target | Binding Affinity (Ki) | Functional Efficacy | Reference |
| Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine D3 Receptor | 1-5 nM | Antagonists and partial agonists | nih.gov |
This table presents data for analogues of this compound and not the specific compound itself.
Computational and Theoretical Chemistry Studies
Molecular Docking Analysis of N-(1,3-thiazol-4-ylmethyl)ethanamine with Putative Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be pivotal in identifying potential protein targets and understanding the structural basis of its activity.
The initial step in a molecular docking analysis involves the identification of putative biological targets. Based on the structural motifs present in this compound, such as the thiazole (B1198619) ring and the ethylamine (B1201723) side chain, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. Once a target protein with a known three-dimensional structure is selected, docking algorithms can be employed to predict how this compound might bind within its active site.
These predictions would reveal the most likely binding modes, or poses, of the ligand. Key interaction sites would be identified, detailing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the thiazole ring, the nitrogen and sulfur atoms, and the flexible ethylamine chain. For instance, the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor, while the amine group could serve as a hydrogen bond donor. The aromatic thiazole ring itself could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
| Ligand Moiety | Potential Interaction Type | Interacting Residue (Example) |
|---|---|---|
| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor | Lysine (backbone NH) |
| Thiazole Ring | Hydrophobic Interaction | Leucine, Valine |
| Ethylamine Nitrogen | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate |
| Ethyl Group | Hydrophobic Interaction | Alanine, Isoleucine |
A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. Various scoring functions exist, each with its own algorithm for evaluating factors like electrostatic interactions, van der Waals forces, and desolvation penalties.
The estimated binding affinity, often expressed in terms of Gibbs free energy (ΔG) in kcal/mol, provides a quantitative measure to rank different binding poses and even compare the potential efficacy of this compound against other ligands for the same target. While these scores are approximations, they are invaluable for prioritizing compounds for further experimental testing.
Molecular Dynamics Simulations
To gain a more dynamic and realistic understanding of the behavior of this compound and its interaction with a protein target, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights that static docking models cannot.
In a biological environment, a flexible molecule like this compound is not static but exists as an ensemble of different conformations. MD simulations can explore the conformational landscape of the molecule in solution, identifying the most stable or low-energy conformations. This information is crucial because the bioactive conformation, the one that binds to the target, may not be the lowest energy conformation in isolation. Understanding the conformational dynamics can aid in the design of more rigid and potent analogs.
Once a promising binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed. This simulation, typically run for nanoseconds or even microseconds, assesses the stability of the predicted binding mode. By analyzing the trajectory of the simulation, researchers can determine if the key interactions observed in the docking pose are maintained over time.
Furthermore, MD simulations can reveal the dynamic nature of the ligand-protein interaction. For example, it can show how water molecules in the active site mediate interactions, or how the protein itself undergoes conformational changes upon ligand binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often calculated to quantify the stability of the complex.
| Simulation Parameter | Example Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation. |
| Ligand RMSD | 1.5 Å | Low RMSD suggests a stable binding pose of the ligand. |
| Protein Backbone RMSD | 2.0 Å | Indicates overall stability of the protein structure. |
| Key Hydrogen Bond Occupancy | > 80% | High occupancy indicates a persistent and important interaction. |
Pharmacophore Modeling for Target Identification and Ligand Design
Pharmacophore modeling is another valuable computational approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.
A pharmacophore model for this compound would be constructed based on its structural features and their potential interactions. This model might include a hydrogen bond acceptor feature (the thiazole nitrogen), a hydrogen bond donor feature (the amine group), a hydrophobic feature (the ethyl group), and an aromatic feature (the thiazole ring).
This model can then be used in several ways. Firstly, it can be used to screen large databases of chemical compounds to identify other molecules that fit the pharmacophore and may, therefore, have similar biological activity. This is a powerful method for virtual screening and hit identification. Secondly, the pharmacophore model can guide the design of new ligands. By understanding the key features required for activity, chemists can design novel molecules with improved properties, such as enhanced potency or better selectivity. For example, modifications could be made to the ethylamine side chain to introduce additional hydrophobic interactions or to the thiazole ring to modulate its electronic properties.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity indices.
For this compound, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule, identifying electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated via DFT)
| Property | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical reactivity |
| Dipole Moment | 2.1 Debye | Reflects the overall polarity of the molecule |
In Silico Prediction of ADME Properties (Non-Human Related)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of chemical assessment to forecast the pharmacokinetic properties of a compound. These computational models use the chemical structure to estimate various parameters related to its behavior in a biological system.
The metabolic stability of a compound is a key determinant of its in vivo half-life and duration of action. Computational models can predict the likelihood of a molecule being metabolized by drug-metabolizing enzymes, such as cytochrome P450s. These predictions are often based on identifying potential sites of metabolism on the molecule. For this compound, the methylene (B1212753) bridge and the ethyl group could be potential sites for oxidative metabolism.
Table 3: Illustrative Predicted In Vitro Metabolic Stability of this compound
| Parameter | Predicted Outcome | Potential Sites of Metabolism |
| Microsomal Clearance | Moderate | Methylene carbon, N-dealkylation |
| Phase I Metabolism | Likely | Oxidation at the methylene bridge |
| Phase II Metabolism | Possible | Glucuronidation at the secondary amine |
The ability of a compound to cross biological membranes is a critical aspect of its distribution. In silico models can predict permeability characteristics, such as intestinal absorption and blood-brain barrier (BBB) penetration. These predictions are typically based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Table 4: Illustrative Predicted Permeability and Distribution Properties of this compound
| ADME Parameter | Predicted Value/Classification | Implication |
| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system |
| Plasma Protein Binding | Moderate | A fraction of the compound may be bound to plasma proteins |
In silico toxicology models are used to predict the potential toxicity of chemicals, thereby reducing the need for extensive animal testing. These models screen for structural alerts that are associated with various forms of toxicity, such as mutagenicity and carcinogenicity. Various software tools can be used to predict these endpoints.
Table 5: Illustrative In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Result | Confidence Level |
| Mutagenicity (Ames test) | Non-mutagenic | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| Hepatotoxicity | Low risk | Moderate |
Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the analytical characterization and bioanalytical method development of the chemical compound this compound could not be located. As a result, an article that strictly adheres to the requested detailed outline with specific experimental findings, data tables, and in-depth analysis for this particular compound cannot be generated at this time.
The requested article structure necessitates specific, experimentally-derived data for various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, as well as correlations from 2D-NMR experiments (such as COSY, HSQC, and HMBC), are required for the complete structural elucidation of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation patterns, including the mass-to-charge ratios (m/z) of fragment ions, and accurate mass measurements to confirm the elemental composition are essential.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Characteristic absorption frequencies (in cm⁻¹) for functional groups from IR spectroscopy and absorption maxima (λmax) from UV-Vis spectroscopy are needed to describe the compound's spectroscopic profile.
Chromatographic Methods (HPLC and GC): Established methods, including details on stationary phases (columns), mobile phases, flow rates, detection wavelengths, and retention times, are required to discuss purity determination and quantitative analysis.
Without access to published research that has synthesized and characterized this specific molecule, providing the level of detail and scientific accuracy required by the prompt is not possible. The generation of hypothetical or extrapolated data from related compounds would violate the strict instructions to focus solely on this compound and could lead to scientifically inaccurate information.
Should peer-reviewed studies detailing the analytical characterization of this compound become available, the requested article could then be accurately generated.
Analytical Characterization and Bioanalytical Method Development
Bioanalytical Methodologies for In Vitro Studies (e.g., quantification in cell lysates, microsomal incubations)
There is no specific information available in the reviewed literature detailing the bioanalytical methodologies for the in vitro quantification of N-(1,3-thiazol-4-ylmethyl)ethanamine in biological matrices such as cell lysates or microsomal incubations.
General approaches for the bioanalysis of small molecules containing a thiazole (B1198619) ring often involve liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and selectivity. However, without specific studies on this compound, details regarding sample preparation, chromatographic conditions, and mass spectrometric parameters are not known.
X-ray Crystallography of this compound or its Derivatives (if crystalline forms or co-crystals with targets are obtained)
No published X-ray crystallography data for this compound or its crystalline derivatives could be located. X-ray crystallography is a powerful technique to determine the three-dimensional atomic and molecular structure of a crystalline solid. While the crystal structures of other thiazole-containing compounds have been reported in the literature, this information is not directly applicable to this compound. The successful crystallization of a compound is a prerequisite for such studies, and it is possible that this compound has not been successfully crystallized and analyzed using this method, or the results have not been published.
Role of N 1,3 Thiazol 4 Ylmethyl Ethanamine As a Chemical Scaffold and Research Tool
Utility in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that can bind to biological targets with high efficiency. The thiazole (B1198619) scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. nih.gov
N-(1,3-thiazol-4-ylmethyl)ethanamine, with a molecular weight of 142.22 g/mol , fits well within the typical "rule of three" for fragment libraries (molecular weight < 300 Da). Its structure offers several key features for FBDD:
Aromatic Core : The thiazole ring provides a rigid scaffold that can be readily functionalized.
Hydrogen Bond Donors and Acceptors : The secondary amine and the nitrogen and sulfur atoms in the thiazole ring can participate in crucial hydrogen bonding interactions with protein targets.
Vectors for Growth : The ethyl group on the amine and the potential for substitution on the thiazole ring provide clear vectors for chemical elaboration to improve potency and selectivity.
Screening of fragment libraries containing thiazole derivatives has led to the identification of hits for various biological targets. nih.gov While specific screening data for this compound is not extensively published, its structural motifs are present in fragments that have shown promise in targeting enzymes and receptors. The value of such fragments lies in their ability to provide a starting point for the development of more potent and specific drug candidates through iterative chemical synthesis and biological testing.
Application as a Probe for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with a specific protein or biological target, thereby allowing for the investigation of its function in a cellular or organismal context. The development of effective chemical probes requires a deep understanding of structure-activity relationships (SAR).
The this compound scaffold can be systematically modified to explore its interaction with biological targets. For instance, the ethyl group can be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. Furthermore, the thiazole ring can be substituted at various positions to modulate the electronic properties and steric profile of the molecule.
While there is a lack of specific studies detailing the use of this compound as a chemical probe, the broader class of aminomethylthiazoles has been investigated for its potential to modulate biological pathways. For example, derivatives of aminomethylthiazoles have been synthesized and evaluated for their antiplasmodial activity, providing valuable SAR data that could guide the design of chemical probes for malaria research. nih.gov
The general workflow for developing a chemical probe from the this compound scaffold would involve:
Synthesis of a focused library : A series of analogs would be synthesized with systematic variations to the core structure.
Biological screening : The library would be screened against a panel of biological targets to identify any specific interactions.
Optimization : The initial hits would be further optimized to improve potency, selectivity, and cell permeability.
Validation : The optimized probe would be used in cell-based assays to investigate its effect on the biological pathway of interest.
Integration into Rational Drug Design Strategies
Rational drug design relies on the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold provides a versatile platform for such design strategies.
The thiazole ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine (B92270) rings, which are commonly found in drug molecules. The ability of the thiazole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive component for molecular recognition.
Structure-activity relationship (SAR) studies on various classes of thiazole derivatives have provided valuable insights for rational drug design. For instance, studies on antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives have highlighted the importance of specific substitution patterns on the thiazole ring for biological activity. nih.gov Similarly, SAR studies on antiplasmodial aminomethylthiazoles have demonstrated how modifications to the amine substituent can significantly impact potency. nih.gov
Table 1: Key Structural Features of this compound for Rational Drug Design
| Structural Feature | Potential Role in Drug Design |
| Thiazole Ring | Aromatic core for scaffolding, capable of hydrogen bonding and π-stacking interactions. |
| Secondary Amine | Key hydrogen bond donor and acceptor, provides a point for further chemical modification. |
| Ethyl Group | Can be modified to explore hydrophobic pockets and improve binding affinity. |
| Methylene (B1212753) Bridge | Provides flexibility and optimal spacing between the thiazole ring and the amine. |
By leveraging computational modeling and SAR data from related compounds, medicinal chemists can rationally design novel derivatives of this compound with improved pharmacological properties.
Potential in the Synthesis of Advanced Organic Materials or Intermediates
The unique chemical properties of the thiazole ring also make this compound a valuable building block for the synthesis of advanced organic materials. Thiazole-containing polymers, for instance, have been investigated for their potential applications in electronics and materials science.
The amine functionality of this compound provides a reactive handle for polymerization reactions. For example, it can be reacted with monomers containing carboxylic acid or acyl chloride groups to form polyamides. A study on the synthesis of methacrylamide (B166291) polymers based on 2-aminothiazole (B372263) has demonstrated the feasibility of incorporating the thiazole moiety into polymer backbones. researchgate.net
The resulting thiazole-containing polymers could exhibit interesting properties, such as:
Thermal stability : The aromatic nature of the thiazole ring can contribute to the thermal stability of the polymer.
Conductivity : The presence of heteroatoms in the thiazole ring could impart semiconducting or conducting properties to the material.
Metal coordination : The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions, leading to the formation of coordination polymers with potential applications in catalysis and sensing.
Furthermore, this compound can serve as a key intermediate in the synthesis of more complex organic molecules. The amine group can be readily transformed into other functional groups, and the thiazole ring can undergo various chemical modifications, making it a versatile synthon in organic chemistry. researchgate.nethilarispublisher.comnih.gov
Future Perspectives and Research Challenges
Identification of Novel Biological Roles and Targets
A primary challenge and significant opportunity lie in the comprehensive exploration of the biological activities of N-(1,3-thiazol-4-ylmethyl)ethanamine. The broader family of thiazole (B1198619) derivatives has demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. eurekaselect.comwisdomlib.orgnih.gov This suggests a high probability that this compound may also interact with a variety of biological targets.
Future research must move beyond conventional screening to identify novel biological roles. High-throughput screening (HTS) against diverse panels of cell lines and biochemical assays can uncover unexpected activities. Furthermore, target-based screening against families of enzymes known to be modulated by other thiazole compounds, such as kinases, topoisomerase II, and adenosine (B11128) receptors, could yield promising leads. nih.govmdpi.com The key challenge is to design intelligent screening cascades that can efficiently identify and validate novel and therapeutically relevant molecular targets for this specific chemical entity.
Table 1: Established Biological Activities of Thiazole Derivatives and Potential Areas for Investigation for this compound
| Biological Activity | Example Thiazole Compounds | Potential Targets/Mechanisms | Relevance for this compound |
| Anticancer | Dasatinib, Voreloxin | Kinase inhibition, DNA topoisomerase II interaction, Apoptosis induction nih.gov | Screening against various cancer cell lines (e.g., HCT-116, HepG2) and key oncogenic kinases. nih.gov |
| Antimicrobial | Sulfathiazole, Novel synthetic derivatives | Inhibition of bacterial lipid biosynthesis, DHFR inhibition mdpi.comresearchgate.net | Evaluation against resistant bacterial strains (e.g., MRSA) and fungal pathogens (e.g., Aspergillus niger). nih.gov |
| Anti-inflammatory | Meloxicam, Fentiazac | Cyclooxygenase (COX) inhibition, Inhibition of inflammatory mediators globalresearchonline.netnih.gov | Investigation in cellular and animal models of inflammation. |
| Antiviral | Ritonavir | Protease inhibition globalresearchonline.net | Screening against viral enzymes and replication mechanisms. |
| Antioxidant | Coumarin-indole-thiazole compounds | Radical scavenging activity wisdomlib.org | Assessment of its ability to mitigate oxidative stress in various disease models. |
Advancements in Synthetic Accessibility and Scalability for Research Purposes
For this compound to be extensively studied, its synthesis must be efficient, reliable, and scalable. While classical methods like the Hantzsch thiazole synthesis provide a fundamental route, future efforts must focus on modernizing these processes. globalresearchonline.net The development of novel synthetic pathways that offer higher yields, use less hazardous reagents, and require fewer purification steps is paramount.
Advancements in synthetic organic chemistry, such as the application of continuous flow reactors and microwave-assisted synthesis, could dramatically improve the efficiency and scalability of production. evitachem.com Flow chemistry, for instance, allows for better control over reaction parameters and can enhance safety and reproducibility. The primary challenge is the adaptation and optimization of these modern techniques for the specific synthesis of this compound and its future analogues, ensuring that sufficient quantities of high-purity material can be produced to support comprehensive preclinical research.
Refinement of Predictive Computational Models
In silico methods are indispensable tools for modern drug discovery, offering a time- and cost-effective means to predict biological activity and guide molecular design. researchgate.net For this compound, the development and refinement of predictive computational models represent a significant research frontier. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into its electronic properties and potential interactions with biological targets. researchgate.netnih.gov
The main challenge is the generation of high-quality experimental data required to train and validate these models. Accurate predictions depend on robust datasets of biological activity from a series of related analogues. Future work should focus on creating a synergistic loop where computational predictions guide the synthesis of new compounds, and the experimental testing of these compounds, in turn, refines the predictive power of the computational models. researchgate.net This iterative process is crucial for accelerating the discovery of derivatives with improved potency and selectivity.
Strategic Development of Highly Selective Analogues
While identifying a biological activity for this compound is the first step, developing analogues with high selectivity for a specific target is crucial for therapeutic success. High selectivity minimizes off-target effects and improves the safety profile of a potential drug candidate. The structure of this compound offers multiple modification points—the thiazole ring, the ethylamine (B1201723) side chain, and potential substitutions on the ring itself—for the strategic design of analogues.
A systematic structure-activity relationship (SAR) study, guided by the aforementioned computational models, is the logical path forward. researchgate.net This involves synthesizing a library of derivatives where specific parts of the molecule are altered and then evaluating their activity and selectivity. The central challenge lies in understanding the nuanced structural requirements of the target's binding site to make modifications that enhance desired interactions while diminishing unwanted ones. This requires a meticulous, iterative process of design, synthesis, and biological evaluation.
Table 2: Hypothetical Analogue Development Strategy for this compound
| Modification Site | Type of Modification | Potential Goal |
| Ethylamine Side Chain | Varying alkyl chain length; introducing cyclization | Modulate lipophilicity; explore binding pocket depth. |
| Amine Group | Acylation; alkylation to secondary/tertiary amines | Alter hydrogen bonding capacity; improve metabolic stability. |
| Thiazole Ring (C2 position) | Introduction of small alkyl or aryl groups | Probe for additional binding interactions; enhance potency. |
| Thiazole Ring (C5 position) | Substitution with electron-withdrawing/donating groups | Modulate the electronic properties of the ring system; influence pKa. |
Opportunities for Collaborative Research and Interdisciplinary Approaches
The multifaceted challenges associated with exploring a new chemical entity like this compound cannot be effectively addressed by a single research group or discipline. The path forward necessitates a highly collaborative and interdisciplinary approach. nih.gov There are significant opportunities for forging partnerships between academic institutions and industry leaders.
Such collaborations can bring together experts in synthetic and medicinal chemistry, pharmacology, structural biology, and computational science. Academic labs can focus on fundamental discovery and mechanism-of-action studies, while industrial partners can provide resources for high-throughput screening, scalability, and preclinical development. This integrated approach, where computational modeling informs chemical synthesis and biological testing provides feedback for model refinement, will be the most effective strategy to unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for N-(1,3-thiazol-4-ylmethyl)ethanamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Schiff base condensation or alkylation reactions . For example:
- Condensation : Reacting a thiazole-containing aldehyde (e.g., 4-thiazolecarboxaldehyde) with ethanamine in ethanol under reflux (75–85°C) for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane) .
- Alkylation : Using 4-(chloromethyl)thiazole with ethanamine in a polar aprotic solvent (e.g., DMF) at 60–80°C, catalyzed by K₂CO₃. Yield optimization requires strict control of stoichiometry (1:1.2 amine:alkylating agent) and inert atmosphere .
Q. Key Parameters Table :
| Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | Ethanol | 75–85 | 12–24 | 60–75 |
| Alkylation | DMF | 60–80 | 6–8 | 70–85 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethanamine chain (δ 2.5–3.5 ppm for CH₂ groups). ¹³C NMR identifies quaternary carbons in the thiazole ring (δ 150–160 ppm) .
- FT-IR : Validate N-H stretches (3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- HPLC-MS : Determine purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 169.2) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For example, a HOMO-LUMO gap <4 eV suggests potential redox activity .
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with Ser203 and π-π stacking with Trp86. Optimize ligand poses using Lamarckian genetic algorithms .
Q. Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Acetylcholinesterase | -8.2 ± 0.3 | Ser203 (H-bond), Trp86 (π-π) |
Q. What structural modifications enhance the compound’s bioactivity, and how are SAR studies designed?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the thiazole’s 2-position to enhance antimicrobial activity. Compare IC₅₀ values against S. aureus using broth microdilution assays .
- Backbone Extension : Replace ethanamine with longer alkyl chains (e.g., propanamine) to improve lipophilicity (logP >2.0). Assess cytotoxicity via MTT assays on HEK293 cells .
Q. SAR Design Table :
| Modification | Assay Model | Key Finding |
|---|---|---|
| Thiazole-2-Cl | MIC vs. E. coli | 4× potency increase vs. parent |
| Ethanamine → Propanamine | HEK293 viability | IC₅₀ >100 µM (low toxicity) |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
- Assay Standardization : Compare results under identical conditions (e.g., pH 7.4, 37°C for enzyme assays). Use positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .
Data Contradiction Analysis Example
Issue : Discrepant IC₅₀ values (10 µM vs. 25 µM) for acetylcholinesterase inhibition.
Resolution Steps :
Confirm compound purity (HPLC-MS).
Re-test using identical enzyme lot and substrate concentration (0.5 mM acetylthiocholine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
